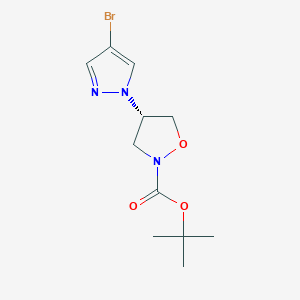
3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a benzamide core structure, which is a common motif in pharmaceutical drugs . It also seems to have a thiophene and a pyridine ring, which are aromatic heterocycles often found in various drugs and functional materials .
Molecular Structure Analysis
The molecular structure of such a compound would likely be planar due to the presence of the aromatic rings. The difluoro substitution on the benzene ring could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact molecular structure. For instance, the presence of the difluoro group might increase its lipophilicity, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Material Applications
Studies on pyridyl substituted benzamides have demonstrated significant applications in the field of luminescence and material science. For example, compounds with pyridine and benzamide structures have been found to exhibit aggregation-enhanced emission (AEE) properties and multi-stimuli-responsive behaviors, making them suitable for various applications in optoelectronic devices and as sensors (Srivastava et al., 2017). Such compounds can form nano-aggregates in certain solvents, displaying enhanced luminescence, which is a valuable property for developing new luminescent materials.
Pharmaceutical Research and Drug Design
In pharmaceutical research, structurally related compounds have been evaluated for their potential as drug candidates. For instance, compounds featuring the pyridinyl benzamide motif have been investigated for their role as histone deacetylase (HDAC) inhibitors, showing promise in cancer therapy (Zhou et al., 2008). These inhibitors play a crucial role in regulating gene expression and have been a focus of research for their potential to treat various cancers.
Material Science and Polymer Research
In material science, research on compounds containing elements such as fluorine and sulfur, similar to the structural components of 3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, has led to the development of novel materials. For instance, polyamides and polyimides derived from fluorinated and sulfur-containing diamines have shown exceptional properties, including solubility in organic solvents, thermal stability, and potential for use in high-performance polymers (Shockravi et al., 2009). These materials have applications in electronics, aerospace, and as coatings due to their outstanding thermal and chemical resistance.
Fluorinated Compounds for Electrophilic Fluorination
Research on fluorinated compounds has also highlighted their utility in synthetic chemistry, particularly in electrophilic fluorination reactions. These studies provide insights into the reactivity and potential applications of fluorinated benzamides in synthesizing fluorinated organic molecules, which are of significant interest in medicinal chemistry and agrochemical research (Banks et al., 1990).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKUVJYKLAUHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2733155.png)
![[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2733156.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2733157.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2733159.png)
![3-(9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-morpholinopropan-1-one](/img/structure/B2733160.png)

![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)




![2-Amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2733172.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)